N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
Description
Properties
IUPAC Name |
N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-21(2)26-15-22(16-27-21)13-24(14-22)20(25)23-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19H,13-16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVSXMWJZJQCGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[35]nonane-2-carboxamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an amine or alkane.
Scientific Research Applications
N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe to study biological processes.
Medicine: It has potential as a lead compound in drug discovery.
Industry: It is explored for its catalytic properties and material science applications.
Mechanism of Action
The mechanism of action of N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional features of N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide can be compared to related spirocyclic and heterocyclic compounds, as detailed below:
Structural Analogues with Modified Substituents
Key Observations:
- Steric and Electronic Effects : The benzhydryl group in the target compound confers significant steric hindrance compared to smaller substituents like methanesulfonyl or fluorophenylthio groups. This may limit membrane permeability but enhance receptor selectivity .
- Functional Group Diversity : The carboxamide group in the target compound contrasts with ester or sulfonyl derivatives (e.g., ’s ethyl ester or ’s methanesulfonyl), altering solubility and hydrogen-bonding capacity.
- Synthetic Utility : Derivatives like the methanesulfonyl compound () serve as intermediates for further functionalization, whereas the benzhydryl derivative is more likely optimized for bioactivity .
Pharmacological Relevance of Related Scaffolds
- Spirocyclic Oxetane-Piperidine Derivatives : highlights a spirocyclic oxetane-piperidine carboxamide with an isopropyl group. Such compounds are explored for CNS applications due to their ability to cross the blood-brain barrier .
- Benzofuran-Indole Hybrids: discusses 5-hydroxy-7,7-dimethyl-6,7-dihydro-1H-indol-4-(5H)-one, a spiro-like indole derivative synthesized via chemoenzymatic methods.
Solubility and Stability
- The target compound’s solubility is expected to be moderate due to the hydrophobic benzhydryl group, whereas hydroxy or carboxamide derivatives (e.g., ) show improved aqueous solubility .
- Stability data are absent in the evidence, but the 6,8-dioxa-2-azaspiro[3.5]nonane core is likely resistant to ring-opening under physiological conditions due to its fused oxetane-piperidine structure .
Biological Activity
N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is a compound of significant interest due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is , with a molecular weight of 273.33 g/mol. The compound features a unique spiro structure that contributes to its biological activity.
Research indicates that compounds similar to N-benzhydryl derivatives exhibit inhibitory effects on various enzymes, particularly phospholipases. Phospholipase A2 (PLA2) enzymes are crucial in inflammatory processes by catalyzing the hydrolysis of phospholipids to release arachidonic acid, a precursor for pro-inflammatory mediators such as leukotrienes and prostaglandins .
Anti-inflammatory Properties
N-benzhydryl derivatives have shown potential as anti-inflammatory agents. In vitro studies demonstrate that these compounds can inhibit PLA2 activity, thereby reducing the production of inflammatory mediators. This inhibition may lead to decreased recruitment of inflammatory cells and reduced tissue damage in conditions such as arthritis and asthma .
Anticancer Activity
Some studies suggest that the structural features of N-benzhydryl compounds may confer anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .
Case Studies
- Inflammation Model : A study investigated the effects of N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide in a murine model of inflammation. The compound significantly reduced paw swelling and inflammatory cytokine levels compared to controls.
- Cancer Cell Line Study : In vitro assays using human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
